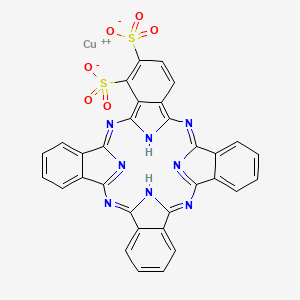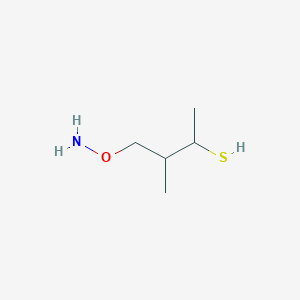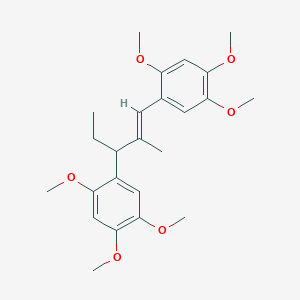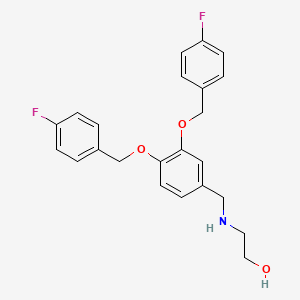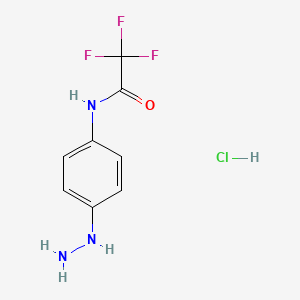
N-(4-Hydrazinophenyl)trifluoroacetamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Hydrazinophenyl)trifluoroacetamide hydrochloride is a chemical compound known for its unique properties and applications in various scientific fields It is characterized by the presence of a hydrazine group attached to a phenyl ring, which is further connected to a trifluoroacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydrazinophenyl)trifluoroacetamide hydrochloride typically involves the reaction of 4-nitrophenylhydrazine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions, usually in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
化学反応の分析
Types of Reactions
N-(4-Hydrazinophenyl)trifluoroacetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoroacetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazine group typically yields azo compounds, while reduction of the nitro group results in the formation of amines.
科学的研究の応用
N-(4-Hydrazinophenyl)trifluoroacetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the development of advanced materials and coatings.
作用機序
The mechanism of action of N-(4-Hydrazinophenyl)trifluoroacetamide hydrochloride involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of certain enzymes or the modification of proteins. The trifluoroacetamide moiety enhances the compound’s stability and reactivity, making it a valuable tool in chemical biology.
類似化合物との比較
Similar Compounds
- N-(4-Hydrazinophenyl)acetamide
- N-(4-Hydrazinophenyl)benzamide
- N-(4-Hydrazinophenyl)formamide
Uniqueness
N-(4-Hydrazinophenyl)trifluoroacetamide hydrochloride stands out due to the presence of the trifluoroacetamide group, which imparts unique electronic and steric properties. This makes it more reactive and versatile compared to its analogs, allowing for a broader range of applications in research and industry.
特性
分子式 |
C8H9ClF3N3O |
|---|---|
分子量 |
255.62 g/mol |
IUPAC名 |
2,2,2-trifluoro-N-(4-hydrazinylphenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C8H8F3N3O.ClH/c9-8(10,11)7(15)13-5-1-3-6(14-12)4-2-5;/h1-4,14H,12H2,(H,13,15);1H |
InChIキー |
YUJNNGXWRHANHW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NC(=O)C(F)(F)F)NN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B12840702.png)


